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Compound of Interest

Compound Name: AM-2099

Cat. No.: B15586077 Get Quote

AM-2099 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a key

target in pain signaling pathways. This document provides a comprehensive overview of its

chemical structure, properties, and pharmacological profile, intended for researchers and

professionals in the field of drug development.

Chemical Structure and Properties
AM-2099 is a complex heterocyclic molecule containing a sulfonamide group. Its systematic

IUPAC name is N-(1,3-thiazol-2-yl)-8-[4-methoxy-2-(trifluoromethyl)phenyl]imidazo[1,2-

a]pyrazine-6-sulfonamide.

Table 1: Chemical Properties of AM-2099
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Property Value

IUPAC Name

N-(1,3-thiazol-2-yl)-8-[4-methoxy-2-

(trifluoromethyl)phenyl]imidazo[1,2-a]pyrazine-6-

sulfonamide

CAS Number 1443373-17-8

Molecular Formula C₁₉H₁₃F₃N₄O₃S₂

Molecular Weight 466.46 g/mol

SMILES

COC1=CC(C(F)

(F)F)=CC=C1C2=NC=NC3=CC(S(=O)

(NC4=NC=CS4)=O)=CC=C32

Pharmacological Profile
AM-2099 is a highly selective antagonist of the Nav1.7 sodium channel, with significantly lower

activity against other Nav channel subtypes. This selectivity is crucial for minimizing off-target

effects and enhancing the therapeutic window.

Table 2: Pharmacological Properties of AM-2099

Parameter Value Species

IC₅₀ (Nav1.7) 0.16 µM Human

Selectivity
>100-fold vs. Nav1.3, Nav1.4,

Nav1.5, Nav1.8
-

hERG Affinity >30 µM Human

Table 3: Pharmacokinetic Properties of AM-2099
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Species Clearance
Volume of
Distribution (Vdss)

Half-life (t₁/₂)

Rat Low Moderate Moderate

Dog Very Low Low 18 hours

Mechanism of Action and Signaling Pathway
Voltage-gated sodium channels are essential for the initiation and propagation of action

potentials in excitable cells, including nociceptive neurons. Nav1.7 is preferentially expressed

in these peripheral sensory neurons and plays a critical role in pain perception. By selectively

inhibiting Nav1.7, AM-2099 effectively dampens the transmission of pain signals from the

periphery to the central nervous system.

The inhibition of Nav1.7 by AM-2099 is state-dependent, meaning it preferentially binds to and

stabilizes the inactivated state of the channel. This prevents the channel from returning to the

resting state, thereby reducing the number of available channels that can open in response to a

depolarizing stimulus. This leads to a reduction in the excitability of nociceptive neurons and a

decrease in the perception of pain. Furthermore, loss-of-function mutations in the SCN9A gene,

which encodes Nav1.7, are associated with congenital insensitivity to pain, highlighting the

critical role of this channel in nociception. Interestingly, the absence of Nav1.7 has been shown

to result in an upregulation of endogenous opioid signaling, which may contribute to the

analgesic phenotype[1][2].
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Role of Nav1.7 in Pain Signaling Pathway
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Caption: Role of Nav1.7 in the pain signaling pathway and the inhibitory action of AM-2099.

Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology
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The inhibitory activity of AM-2099 on Nav1.7 channels is quantified using the whole-cell

voltage-clamp technique.

Methodology:

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7

channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10%

fetal bovine serum and appropriate antibiotics.

Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.

Recording Solutions:

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH

7.4 with NaOH).

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

Electrophysiological Recording:

Whole-cell currents are recorded using an patch-clamp amplifier.

Nav1.7 currents are elicited by a depolarization step to 0 mV from a holding potential of

-120 mV.

The inhibitory effect of AM-2099 is determined by perfusing the cells with increasing

concentrations of the compound and measuring the reduction in the peak inward sodium

current.

The IC₅₀ value is calculated by fitting the concentration-response data to a Hill equation.
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Workflow for Assessing Nav1.7 Inhibition
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Caption: Experimental workflow for determining the inhibitory activity of AM-2099 on Nav1.7
channels.

In Vivo Histamine-Induced Scratching Model
The in vivo efficacy of AM-2099 can be assessed in a mouse model of histamine-induced

scratching, which is a surrogate for itch, a sensation often mediated by Nav1.7.

Methodology:

Animals: Male C57BL/6 mice are used.

Drug Administration: AM-2099 is administered orally at various doses.

Induction of Itch: Histamine is injected intradermally into the rostral back of the mice.

Behavioral Observation: The number of scratching bouts is counted for a defined period

following histamine injection.

Data Analysis: The reduction in scratching behavior in AM-2099-treated animals is compared

to a vehicle-treated control group.

This technical guide provides a summary of the key chemical and pharmacological features of

AM-2099. The data presented herein underscore its potential as a selective Nav1.7 inhibitor for

the development of novel analgesic therapies. Further preclinical and clinical investigations are

warranted to fully elucidate its therapeutic utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [AM-2099: A Technical Guide for Drug Development
Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15586077#am-2099-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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